methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate
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Overview
Description
Methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate is a complex organic compound that features a triazole ring, a sulfanyl group, and a phenylalanine derivative
Mechanism of Action
Target of Action
Methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate is a complex organic compound. Compounds with similar structures, such as 3-amino-1,2,4-triazoles, have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it may affect pathways related to kinase activity, lysine-specific demethylation, and chitinase activity .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may have potential inhibitory effects on certain enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate typically involves multiple steps. One common method starts with the preparation of the 3-amino-1H-1,2,4-triazole core, which can be synthesized from aminoguanidine hydrochloride and succinic anhydride under microwave irradiation Finally, the phenylalanine derivative is introduced via esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share the triazole ring structure but differ in their substitution patterns and functional groups.
Sulfonamides: These compounds contain a sulfanyl group but have different core structures and biological activities.
Phenylalanine Derivatives: These compounds share the phenylalanine moiety but differ in their additional functional groups and overall structure.
Uniqueness
Methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate is unique due to its combination of a triazole ring, a sulfanyl group, and a phenylalanine derivative. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-22-12(21)10(7-9-5-3-2-4-6-9)16-11(20)8-23-14-17-13(15)18-19-14/h2-6,10H,7-8H2,1H3,(H,16,20)(H3,15,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTUIVVBPNTGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CSC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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